molecular formula C18H20O3 B14191479 (2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone CAS No. 922192-90-3

(2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone

Katalognummer: B14191479
CAS-Nummer: 922192-90-3
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: ONEUPDBLVZSOGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone is an organic compound with the molecular formula C18H20O3. This compound is characterized by the presence of a tert-butoxy group and a methoxy group attached to a phenyl ring, which are further connected to a methanone group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone typically involves the reaction of 2-tert-butoxyphenol with 2-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The tert-butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-tert-Butoxyphenyl)(2-methoxyphenyl)methanone is unique due to its combination of tert-butoxy and methoxy groups attached to a methanone group. This unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable in various research applications.

Eigenschaften

CAS-Nummer

922192-90-3

Molekularformel

C18H20O3

Molekulargewicht

284.3 g/mol

IUPAC-Name

(2-methoxyphenyl)-[2-[(2-methylpropan-2-yl)oxy]phenyl]methanone

InChI

InChI=1S/C18H20O3/c1-18(2,3)21-16-12-8-6-10-14(16)17(19)13-9-5-7-11-15(13)20-4/h5-12H,1-4H3

InChI-Schlüssel

ONEUPDBLVZSOGK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=CC=CC=C1C(=O)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.